N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide
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Overview
Description
N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide is an organic compound with the chemical formula C22H16N2OS2. This compound features a complex structure comprising a phenyl group, a benzothiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole with benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and benzamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted benzamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its antibacterial activity may result from the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide: This compound is unique due to its specific structure and combination of functional groups.
N-Phenyl-N-(4-nitrophenylsulfonyl)benzamide: Exhibits similar anti-inflammatory and analgesic activities but with different molecular targets.
N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)pyrrolidine-2-carboxamide: Another related compound with potential therapeutic applications.
Uniqueness
This compound stands out due to its unique combination of a benzothiazole ring and benzamide group, which imparts distinct biological activities and chemical reactivity. Its versatility in various applications makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-phenyl-N-(4-phenyl-2-sulfanylidene-1,3-thiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS2/c25-21(18-12-6-2-7-13-18)23(19-14-8-3-9-15-19)24-20(16-27-22(24)26)17-10-4-1-5-11-17/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPQZPOHOAEXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=S)N2N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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